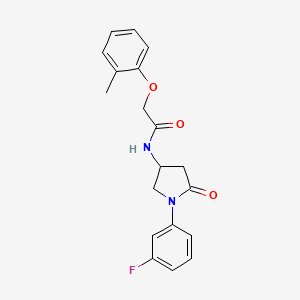

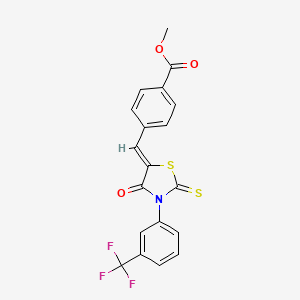

![molecular formula C12H11ClN2S B2408845 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine CAS No. 677754-72-2](/img/structure/B2408845.png)

2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has attracted the attention of scientists due to its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research involving compounds structurally related to 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine focuses on the synthesis and characterization of novel derivatives, exploring their potential in various applications. For instance, studies on 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveal insights into their structural properties through techniques like NMR, IR, mass spectroscopy, and X-ray diffraction. These compounds exhibit diverse hydrogen-bond interactions, which are crucial for understanding their reactivity and potential uses in medicinal chemistry (Stolarczyk et al., 2018).

Antiviral and Antimicrobial Properties

The exploration of antiviral activities in pyrimidine derivatives is a significant area of research. Compounds derived from the structural framework of 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine, such as those related to 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, have been investigated for their antiviral properties. These studies have shown promising results against a range of viruses, highlighting the potential of these derivatives in antiviral drug development (Holý et al., 2002).

Electronic and Photophysical Properties

The electronic and photophysical properties of pyrimidine derivatives are also of interest, particularly in materials science. Research into rhenium(I) tricarbonyl complexes containing derivatives similar to 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine has provided insights into their electronic structures and potential applications in developing new materials with unique optical properties (Kirgan et al., 2007).

Applications in Polymer Science

In polymer science, derivatives of 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine contribute to the development of new polymeric materials. For example, research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, similar in structural complexity to 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine, has led to materials with high refractive indices and small birefringence, suitable for optical applications (Tapaswi et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as pyridopyrimidines have been reported to inhibit tyrosine kinases, which are enzymes that catalyze a specific phosphorylation of tyrosine .

Mode of Action

It’s worth noting that related compounds have been found to inhibit tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Biochemical Pathways

Given the potential inhibition of tyrosine kinases, it can be inferred that the compound may impact pathways related to cell growth and proliferation .

Pharmacokinetics

Similar compounds have been synthesized and their in silico adme and physicochemical properties have been calculated using software like swissadme .

Result of Action

The inhibition of tyrosine kinases by similar compounds suggests potential effects on cell growth and proliferation .

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHCHGUXXNYTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)

![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)

![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)

![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)